![molecular formula C18H19FN2O4 B7644513 N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide](/img/structure/B7644513.png)
N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition by ABT-888 has shown promising results in cancer therapy.
Wirkmechanismus
PARP enzymes play a crucial role in DNA repair, particularly in the base excision repair pathway. Inhibition of PARP enzymes by N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide leads to the accumulation of DNA damage, particularly single-strand breaks, which cannot be repaired efficiently in the absence of PARP enzymes. This results in the activation of the DNA damage response pathway, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to enhance the cytotoxicity of DNA-damaging agents in cancer cells, while sparing normal cells. This is due to the higher dependence of cancer cells on the PARP-mediated base excision repair pathway, compared to normal cells. This compound has also been shown to enhance the immune response to cancer, by increasing the expression of immune checkpoint proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide is a potent inhibitor of PARP enzymes, and its effects can be easily measured in vitro and in vivo. This compound has been extensively studied in preclinical and clinical studies, and its safety and efficacy profile is well established. However, the use of this compound in combination with DNA-damaging agents can lead to increased toxicity, and careful dosing and monitoring is required.
Zukünftige Richtungen
N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide has shown promising results in cancer therapy, particularly in combination with DNA-damaging agents. However, resistance to this compound can develop over time, and the identification of biomarkers of response and resistance is an area of active research. The development of more potent and selective PARP inhibitors, with improved pharmacokinetic and pharmacodynamic properties, is also an area of active research. The use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors and angiogenesis inhibitors, is also an area of active research.
Synthesemethoden
The synthesis of N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide involves the reaction of 2-fluoro-4-nitrobenzamide with 3,4-dimethoxybenzylamine in the presence of a reducing agent. The resulting intermediate is then subjected to a reductive amination reaction with 2-oxoethylamine, followed by deprotection to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide has shown promising results in cancer therapy, particularly in combination with DNA-damaging agents such as chemotherapy and radiation therapy. The inhibition of PARP enzymes by this compound leads to the accumulation of DNA damage, which enhances the cytotoxicity of DNA-damaging agents. This compound has been shown to sensitize cancer cells to DNA-damaging agents in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-24-15-8-7-12(9-16(15)25-2)10-20-17(22)11-21-18(23)13-5-3-4-6-14(13)19/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLYIXKUQCYPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.